Terbium acetate hydrate

Description

Properties

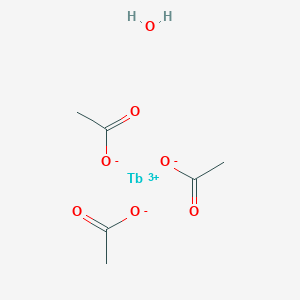

IUPAC Name |

terbium(3+);triacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFVJHPGFMTTMB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597397 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16922-07-9 | |

| Record name | Terbium(3+) acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Terbium (III) Acetate Hydrate: Synthesis, Structure, and Applications

This guide provides an in-depth exploration of terbium (III) acetate hydrate, a key precursor in advanced materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, structural intricacies, and functional applications. We will delve into the causality behind experimental choices and present self-validating protocols grounded in established chemical principles.

Core Molecular Identity and Structural Framework

Terbium (III) acetate hydrate is a white, crystalline solid that is soluble in water and exhibits the characteristic vibrant green luminescence of the Tb³⁺ ion under ultraviolet (UV) irradiation.[1] Its general chemical formula is Tb(CH₃COO)₃·xH₂O, with the tetrahydrate (x=4) being the most commonly isolated and structurally characterized form for mid-to-heavy lanthanides.[2]

Chemical Formula and Physicochemical Properties

A summary of the core properties of terbium (III) acetate tetrahydrate is presented below.

| Property | Value |

| Chemical Formula | Tb(CH₃COO)₃·4H₂O |

| Molecular Weight | 408.13 g/mol [2] |

| Anhydrous Molecular Weight | 336.06 g/mol [3] |

| Appearance | White to off-white crystalline solid[2] |

| Key Thermal Events | Dehydration: Begins around 60 °C, complete by 180 °C.[1] Decomposition: Starts at ~220 °C, forms Tb₄O₇ by 650 °C.[1] |

| Primary Application | Precursor for green phosphors, catalysts, and advanced optical materials.[4] |

The Dimeric Crystal Structure: A Deeper Look

Single-crystal X-ray diffraction studies on isostructural lanthanide acetates (from Samarium to Lutetium) reveal that terbium (III) acetate tetrahydrate adopts a triclinic crystal system and exists as a centrosymmetric, acetate-bridged dimer.[2] This dimeric structure, [Tb₂(CH₃COO)₆(H₂O)₄], is the fundamental unit in the solid state.

Within this structure, the terbium (III) ions are typically eight-coordinate, forming a distorted square antiprism geometry. The coordination sphere of each Tb³⁺ ion is saturated by oxygen atoms from multiple sources:

-

Bridging Acetate Ligands: Two acetate groups bridge the two terbium centers, a common motif in lanthanide carboxylate chemistry.

-

Chelating Acetate Ligands: Other acetate ligands act in a bidentate (chelating) fashion to a single terbium ion.

-

Coordinated Water Molecules: Two water molecules are directly bound to each terbium ion, completing the coordination sphere. The remaining two water molecules per formula unit are present as water of crystallization within the lattice.

The varied coordination modes of the acetate ligands are critical to the structural integrity and reactivity of the compound.

Materials and Equipment:

-

Terbium (III,IV) oxide (Tb₄O₇), high purity

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Beakers, magnetic stirrer, hot plate

-

Watch glass

-

Gravity and vacuum filtration apparatus (Büchner funnel, filter flask)

-

pH paper or meter

Procedure:

-

Preparation of Reagents:

-

Prepare a 5% (v/v) acetic acid solution by diluting glacial acetic acid with deionized water.

-

Prepare a 3% (v/v) H₂O₂ solution by diluting 30% H₂O₂ with deionized water. Caution: Handle H₂O₂ with appropriate personal protective equipment (PPE).

-

-

Reaction and Dissolution:

-

Accurately weigh 1.0 g of Tb₄O₇ and place it in a 100 mL beaker with a magnetic stir bar.

-

Add 20 mL of deionized water to form a slurry.

-

Slowly add 30 mL of 5% acetic acid to the stirring slurry.

-

Gently warm the mixture to 40-50 °C. Dropwise, add the 3% H₂O₂ solution. An initial effervescence may be observed. Continue adding H₂O₂ until the dark brown/black solid completely dissolves, yielding a clear, colorless solution. This indicates the complete conversion of Tb(IV) to Tb(III). Avoid a large excess of peroxide.

-

Increase the heat to 60-70 °C and stir for 15-20 minutes to ensure the reaction is complete and to decompose any residual peroxide.

-

-

Purification and Crystallization:

-

Perform a hot gravity filtration on the solution to remove any insoluble impurities (e.g., silica from the glassware or impurities in the starting oxide).

-

Transfer the clear filtrate to a clean beaker, cover with a watch glass, and leave undisturbed in a location with gentle airflow (like a fume hood with the sash lowered) for slow evaporation at room temperature.

-

Over several days to a week, colorless crystals will form. The slower the evaporation, the larger and more well-defined the crystals will be.

-

-

Isolation and Drying:

-

Once a suitable amount of crystalline product has formed, collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount (2-3 mL) of ice-cold deionized water to remove any soluble surface impurities.

-

Allow the crystals to air dry on the filter paper or transfer them to a desiccator for 24 hours. The final product is pure terbium (III) acetate tetrahydrate.

-

Applications in Research and Development

The high purity and well-defined nature of terbium (III) acetate hydrate make it an invaluable precursor in several areas of materials science:

-

Phosphor Synthesis: It is a primary starting material for green-emitting phosphors used in solid-state lighting, displays, and anti-counterfeiting inks. Thermal decomposition of the acetate provides a reliable route to high-purity terbium oxides, which are often used as activators in host lattices like Y₃Al₅O₁₂ (YAG) or LaPO₄.

-

Catalysis: Terbium oxides derived from the acetate precursor are investigated as catalysts. The presence of a stable Tb³⁺/Tb⁴⁺ redox couple makes these materials interesting for oxidation catalysis. [2]* Dopant for Functional Materials: Terbium ions are used as dopants in a variety of materials, including fuel cells and solid-state devices, to impart specific magnetic or luminescent properties. [2]The acetate provides a soluble, high-purity source for incorporating terbium into sol-gel or nanoparticle syntheses. [4]

Safety and Handling

Terbium (III) acetate hydrate should be handled in accordance with standard laboratory safety procedures.

-

It is considered a hazardous substance and may cause skin, eye, and respiratory irritation.

-

Accidental ingestion may be harmful. [5]* It is advisable to handle the solid material in a well-ventilated area or fume hood and to wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place to prevent deliquescence.

References

-

Soliman, S. A., & Abu-Zied, B. M. (2009). Thermal genesis, characterization, and electrical conductivity measurements of terbium oxide catalyst obtained from terbium acetate. Thermochimica Acta, 491(1–2), 84–91. [Link]

-

Sciencemadness Wiki. (2017). Terbium acetate. Retrieved January 14, 2026, from [Link]

- Junk, P. C., & Deacon, G. B. (2000). Structural systematics of rare earth complexes. X. ('Maximally') hydrated rare earth acetates. Zeitschrift für anorganische und allgemeine Chemie, 626(4), 846-855.

-

American Elements. (n.d.). Terbium(III) Acetate Tetrahydrate. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Terbium compounds. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Terbium acetate. Retrieved January 14, 2026, from [Link]

- Grokipedia. (2026). Terbium acetate.

- Manabe, K., & Ogawa, M. (1982). Thermal decomposition of terbium(III)

-

Rohde, J.-U., & Milius, W. (2021). Structural Evolution in a Series of Isomorphous Rare Earth Compounds as Response of Lanthanide Contraction. Crystals, 11(10), 1198. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). How to crystallize lanthanide complexes? Retrieved January 14, 2026, from [Link]

- Rohmah, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

-

Kulesza, J., et al. (2020). Terbium Excitation Spectroscopy as a Detection Method for Chromatographic Separation of Lanthanide-Binding Biomolecules. ACS Omega, 5(42), 27361–27368. [Link]

- Sharma, P., et al. (2021). SYNTHESIS ANS LUMINESCENCE PROPERTIES OF TERBIUM COMPLEX: Tb(BMPD)3(H2O)2.

-

Popova, V., et al. (2022). Partially Ordered Lanthanide Carboxylates with a Highly Adaptable 1D Polymeric Structure. Inorganics, 10(8), 116. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Procedure. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Emission spectra of Tb(III) complex, excitation spectra at 230 nm. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). How to crystallize lanthanide complexes? Retrieved January 14, 2026, from [Link]

- Kulesza, J., et al. (2020). Terbium Excitation Spectroscopy as a Detection Method for Chromatographic Separation of Lanthanide-Binding Biomolecules. ACS Omega, 5(42), 27361–27368.

- Popova, V., et al. (2022). Partially Ordered Lanthanide Carboxylates with a Highly Adaptable 1D Polymeric Structure. Inorganics, 10(8), 116.

-

Mettler Toledo. (n.d.). Recrystallization Procedure. Retrieved January 14, 2026, from [Link]

-

YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved January 14, 2026, from [Link]

- Sharma, P., et al. (2021). SYNTHESIS ANS LUMINESCENCE PROPERTIES OF TERBIUM COMPLEX: Tb(BMPD)3(H2O)2.

- Sharma, P., et al. (2021). SYNTHESIS ANS LUMINESCENCE PROPERTIES OF TERBIUM COMPLEX: Tb(BMPD)3(H2O)2.

-

YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved January 14, 2026, from [Link]

- Rohmah, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

Sources

Physical and chemical properties of Terbium acetate hydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Terbium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Terbium Acetate Hydrate

Terbium (III) acetate hydrate (Tb(CH₃CO₂)₃ · xH₂O) is a crystalline rare-earth compound that serves as a critical precursor and functional material in a multitude of advanced scientific applications. While the lanthanide series of elements is often perceived as chemically homogenous, terbium possesses unique electronic properties that distinguish it, most notably its brilliant green luminescence and significant magnetic moment. These characteristics make its compounds, particularly the acetate hydrate salt, highly valuable.

For professionals in materials science and drug development, Terbium acetate hydrate is not merely a chemical reagent; it is a versatile building block. Its moderate solubility in water and predictable thermal decomposition pathway make it an excellent precursor for the synthesis of terbium-doped nanoparticles, high-purity terbium oxides for catalysts, and phosphors for bio-imaging and display technologies.[1][2] In the biomedical field, the strong luminescence of the Tb³⁺ ion is being harnessed for the development of highly sensitive fluorescent probes, biosensors, and theranostic nanoparticles for targeted drug delivery and diagnostics.[3] This guide provides a detailed examination of the core physicochemical properties, characterization methodologies, and handling protocols for Terbium acetate hydrate, offering field-proven insights to enable its effective application in research and development.

Section 2: Core Physicochemical Properties

The utility of Terbium acetate hydrate in any application begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in solution, its stability, and its suitability as a precursor for derivative materials.

Summary of Properties

The following table consolidates the key physical and chemical data for Terbium acetate hydrate. It is important to note that the degree of hydration (x) can vary, with the tetrahydrate being a commonly cited form.[1]

| Property | Value / Description | Source(s) |

| Chemical Formula | Tb(CH₃CO₂)₃ · xH₂O (anhydrous: C₆H₉O₆Tb) | [1][4] |

| Common Hydrate Form | Tetrahydrate (x=4) | [1] |

| Molecular Weight | ~408.13 g/mol (tetrahydrate); 336.08 g/mol (anhydrous) | [1][4][5] |

| CAS Number | 100587-92-6 | [5][6][7] |

| Appearance | White to off-white crystalline solid or powder. | [1][5][6] |

| Solubility | Soluble to moderately soluble in water; slightly soluble in ethanol. | [1][6][7] |

| Odor | Odorless. | [4] |

| Crystal Structure | Triclinic (for the tetrahydrate). | |

| Key Chemical Feature | Strong green luminescence under UV light. | [8] |

| Magnetic Properties | Highly magnetic. | |

| Hygroscopicity | Hygroscopic; sensitive to moisture. | [4] |

Crystal and Molecular Structure

X-ray diffraction studies reveal that Terbium (III) acetate tetrahydrate crystallizes in a triclinic system. The structure consists of binuclear, centrosymmetric dimers. In this dimeric arrangement, the two terbium ions are linked by bridging acetate ligands. The coordination sphere of each Tb³⁺ ion is completed by additional acetate groups and water molecules.[9] This dimeric nature is a common structural motif among the hydrated acetates of the mid-to-heavy lanthanides and is critical to understanding its reactivity and solubility. The presence of coordinated water molecules, which are lost upon initial heating, is a key factor in its thermal decomposition profile.

Section 3: Thermal Properties and Decomposition Pathway

The transformation of Terbium acetate hydrate into functional oxides is a cornerstone of its application in catalysis and materials science. This conversion is governed by a multi-stage thermal decomposition process, which must be precisely controlled to achieve the desired final material phase and morphology. Thermogravimetric Analysis (TGA) is the principal technique for elucidating this pathway.[10]

The decomposition generally proceeds through three main stages:

-

Dehydration: The process begins with the loss of water molecules. The tetrahydrate starts to lose its water of hydration at approximately 60-90°C.[9][11] Complete dehydration to the anhydrous form, Tb(CH₃CO₂)₃, is typically achieved by 180°C.[8]

-

Acetate Decomposition: The anhydrous acetate remains stable until around 220°C, at which point the organic acetate ligands begin to decompose.[8][11] This stage is complex and involves the formation of intermediate species, such as oxycarbonates, which is a common feature for lanthanide acetates.[10]

-

Oxide Formation: The final stage is the conversion of the intermediate compounds into the stable terbium oxide. This is generally complete by 650°C, yielding terbium(III,IV) oxide (Tb₄O₇), a dark brown or black solid.[1][8][11]

Caption: Generalized thermal decomposition pathway for Terbium acetate tetrahydrate.

Section 4: Luminescent Properties

The most prominent chemical property of Terbium acetate hydrate is the characteristic bright green fluorescence emitted by the terbium(III) ion under ultraviolet excitation.[8] This luminescence is not due to direct excitation of the Tb³⁺ ion, which has very low absorption efficiency. Instead, it arises from an intramolecular energy transfer process known as the "antenna effect."

-

Ligand Excitation: The organic acetate ligand (or another sensitizing ligand in a complex) absorbs incident UV photons, promoting its electrons from a ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing to a lower-energy, metastable triplet state (T₁).

-

Energy Transfer: If the energy of the ligand's triplet state is slightly higher than the resonant energy level of the Tb³⁺ ion (the ⁵D₄ level, ~20,500 cm⁻¹), a highly efficient, non-radiative energy transfer occurs from the ligand to the metal ion.[12][13]

-

Luminescence: The excited Tb³⁺ ion then relaxes to its ground state (⁷Fⱼ manifold) through a series of radiative transitions. The most intense of these is the ⁵D₄ → ⁷F₅ transition, which produces the characteristic sharp emission peak at approximately 544 nm, perceived as bright green light.[12]

Caption: Standard experimental workflow for characterizing Terbium acetate hydrate.

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability, hydration state, and decomposition profile of the sample.

-

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are properly calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the Terbium acetate hydrate powder into a clean TGA crucible (typically alumina or platinum).

-

Program Setup:

-

Atmosphere: Set a constant flow of an inert gas, such as nitrogen, at a rate of 20-50 mL/min. Causality Note: An inert atmosphere prevents uncontrolled oxidation and ensures the decomposition pathway is clearly resolved.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Program a linear heating ramp from the start temperature to a final temperature of at least 800°C. A heating rate of 10°C/min is standard and provides good resolution. [14] 4. Data Acquisition: Initiate the run and record the sample mass as a function of temperature.

-

-

Data Analysis: Analyze the resulting TGA curve. Identify the temperatures corresponding to the onset of mass loss for each step. Calculate the percentage mass loss for each step and compare it to the theoretical values for the loss of water molecules and the conversion of the anhydrous acetate to Tb₄O₇.

-

Protocol: Fluorescence Spectroscopy

-

Objective: To confirm the characteristic luminescence of the Tb³⁺ ion and assess its spectral properties.

-

Methodology:

-

Sample Preparation:

-

Solid-State: Place a small amount of the powder sample in a solid-state sample holder.

-

Solution: Prepare a dilute solution of the compound in deionized water or another appropriate solvent. Transfer the solution to a quartz cuvette.

-

-

Acquire Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum green emission (~544 nm).

-

Scan the excitation monochromator over a range (e.g., 250-450 nm) to identify the wavelengths that most efficiently produce the green luminescence.

-

-

Acquire Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.

-

Scan the emission monochromator over a range (e.g., 450-700 nm) to record the full emission profile.

-

-

Data Analysis: Identify the emission peaks. The spectrum should be dominated by a sharp, intense peak around 544 nm (⁵D₄ → ⁷F₅), with smaller peaks corresponding to other transitions (e.g., ~490 nm, ~580 nm, ~620 nm). [12]The presence of this characteristic spectral signature confirms the identity of the luminescent center.

-

Section 7: Applications in Research and Drug Development

The unique properties of Terbium acetate hydrate make it a valuable asset in several high-technology fields.

-

Advanced Materials & Catalysis: As a high-purity precursor, it is used to synthesize terbium oxide (Tb₄O₇), a material with applications in high-temperature catalysis and as an oxygen storage component in three-way catalysts. [1]Its thermal decomposition allows for the creation of nanostructured oxides with high surface areas.

-

Luminescent Materials: Its primary industrial use is as an activator for green phosphors. [1]When co-doped into host lattices like yttrium aluminum garnet (YAG), it is essential for solid-state lighting (LEDs) and display technologies. [1][15]* Biomedical Probes and Imaging: The long luminescence lifetime and sharp emission peaks of Tb³⁺ are highly advantageous for biomedical applications. [3]Terbium complexes are used in time-resolved fluorescence immunoassays, where the long-lived signal can be distinguished from short-lived background fluorescence from biological samples, dramatically improving sensitivity. [12][13]Terbium-doped nanoparticles are being developed as contrast agents for bio-imaging and as sensors for detecting specific biomolecules. [3]* Drug Development: In drug development, terbium-based nanoparticles (often synthesized from precursors like the acetate) are explored as "theranostic" agents. These platforms can simultaneously carry a therapeutic payload and provide a luminescent signal for tracking the delivery and distribution of the drug within a biological system. [3]

Section 8: Conclusion

Terbium acetate hydrate is a compound whose apparent simplicity belies a wealth of complex and highly useful physicochemical properties. Its well-defined thermal decomposition, strong and characteristic luminescence, and convenient handling make it an indispensable tool for researchers. From creating next-generation phosphors and catalysts to designing sophisticated biomedical sensors and drug delivery vehicles, a fundamental understanding of this material's properties is the key to unlocking its full potential. This guide has provided the foundational knowledge and practical protocols necessary for scientists and engineers to confidently and safely integrate Terbium acetate hydrate into their research and development workflows.

Section 9: References

-

Grokipedia. (2026, January 7). Terbium acetate. Retrieved from [Link]

-

Sciencemadness Wiki. (2017, December 11). Terbium acetate. Retrieved from [Link]

-

PubChem. (n.d.). Terbium acetate hydrate. Retrieved from [Link]

-

American Elements. (n.d.). Terbium(III) Acetate Tetrahydrate. Retrieved from [Link]

-

Shahbazi, S., Stratz, S. A., Auxier, J. D., II, Hanson, D. E., Marsh, M. L., & Hall, H. L. (2016). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Journal of Radioanalytical and Nuclear Chemistry, 310, 849–857. Available at: [Link]

-

IOP Conference Series: Earth and Environmental Science. (2025, August 10). Synthesis and Fluorescence Properties of Complexes of Terbium with Red Fluorescence. Retrieved from [Link]

-

Wikipedia. (n.d.). Terbium acetate. Retrieved from [Link]

-

ResearchGate. (2016). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Retrieved from [Link]

-

Wikipedia. (n.d.). Terbium compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Retrieved from [Link]

-

MDPI. (2021). Terbium(III) as a Fluorescent Probe for Molecular Detection of Ascorbic Acid. Retrieved from [Link]

-

Semantic Scholar. (2021). Terbium(III) as a Fluorescent Probe for Molecular Detection of Ascorbic Acid. Retrieved from [Link]

-

CONICET. (n.d.). Crystal structures and luminescent properties of terbium(III) carboxylates. Retrieved from [Link]

-

American Elements. (n.d.). Enhanced fluorescence of terbium with thiabendazole and application in determining trace.... Retrieved from [Link]

-

Heeger Materials. (n.d.). Terbium Acetate Hydrate Crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristics of thermal destruction for the lanthanide acetates studied. Retrieved from [Link]

-

Ereztech. (n.d.). Terbium(III) acetate hydrate. Retrieved from [Link]

-

PubMed. (2024). Potential Biomedical Applications of Terbium-Based Nanoparticles (TbNPs): A Review on Recent Advancement. Retrieved from [Link]

-

Stanford Materials. (n.d.). Terbium(III) Acetate Hydrate Supplier. Retrieved from [Link]

-

ResearchGate. (n.d.). Luminescence decay profiles of terbium(III) complexes monitored at.... Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (1991). Decomposition Kinetics of Metal Acetates. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. americanelements.com [americanelements.com]

- 3. Potential Biomedical Applications of Terbium-Based Nanoparticles (TbNPs): A Review on Recent Advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Terbium(III) acetate hydrate | Terbium(III) triacetate hydrate | C6H11O7Tb - Ereztech [ereztech.com]

- 6. guidechem.com [guidechem.com]

- 7. Terbium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 8. Terbium compounds - Wikipedia [en.wikipedia.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Terbium acetate - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. heegermaterials.com [heegermaterials.com]

Introduction: The Significance of Terbium Acetate Hydrate

An In-Depth Technical Guide to the Synthesis of Terbium Acetate Hydrate Crystals

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for synthesizing high-purity Terbium (III) acetate hydrate (Tb(CH₃CO₂)₃ · xH₂O) crystals. We will delve into the core chemical principles, provide detailed, field-proven protocols, and discuss the critical characterization techniques required to validate the final product.

Terbium (III) acetate hydrate is a white to off-white crystalline compound that serves as a critical precursor in materials science.[1] The unique properties of the terbium (Tb³⁺) ion, particularly its characteristic brilliant green luminescence and significant magnetic moment, make this compound highly valuable.[1] It is the cornerstone for producing green phosphors used in trichromatic lighting and advanced display technologies.[1][2][3] Furthermore, its applications extend to being a dopant in solid-state devices, a key component in magnetostrictive alloys like Terfenol-D for sensors and sonar systems, and a precursor for preparing high-performance terbium oxide catalysts.[1][2][3][4]

This guide focuses on the synthesis of the hydrated crystal form, most commonly the tetrahydrate (x=4), which is the stable form under ambient crystallization conditions.[1] Understanding its synthesis is fundamental to leveraging its potential in these advanced applications.

Core Synthesis Methodology: Aqueous Acid-Base Reaction

The most direct and widely practiced method for synthesizing terbium acetate hydrate involves the reaction of a basic terbium source with dilute acetic acid. This approach is favored for its simplicity, scalability, and use of readily available reagents.

Underlying Principle: Acid-Base Chemistry

The synthesis is a classic acid-base neutralization reaction. Insoluble or sparingly soluble basic terbium compounds are dissolved in acetic acid to form the water-soluble terbium acetate salt. The general form of the reaction, using terbium (III) oxide as the precursor, is:

Tb₂O₃(s) + 6 CH₃COOH(aq) → 2 Tb(CH₃COO)₃(aq) + 3 H₂O(l) [5][6]

The choice of precursor impacts reaction kinetics and conditions, but the fundamental chemistry remains the same.

Precursor Selection: A Strategic Choice

The selection of the starting terbium material is a critical decision based on factors like purity, reactivity, and cost.

| Precursor | Chemical Formula | Key Considerations |

| Terbium (III) Oxide | Tb₄O₇ or Tb₂O₃ | Most common and cost-effective precursor. The commercial oxide is often Tb₄O₇, a mixed-valence state, which readily dissolves in acid to form Tb³⁺ salts. The reaction can be slow and may require gentle heating to proceed to completion. |

| Terbium (III) Carbonate | Tb₂(CO₃)₃ | Highly reactive with acetic acid at room temperature. The reaction is accompanied by vigorous effervescence (CO₂ release), which provides a visual indicator of reaction progress. Requires careful, slow addition of acid to prevent foaming over. |

| Terbium (III) Hydroxide | Tb(OH)₃ | Reacts readily with acetic acid in a clean neutralization reaction. It can be a more expensive precursor and may not be as commonly available as the oxide. |

| Terbium Metal | Tb | Can be used but is generally not preferred due to higher cost and slower reaction rates compared to its oxide or salts. |

For this guide, we will focus the protocol on Terbium (III, IV) Oxide (Tb₄O₇) , as it is the most common commercial starting material.

Experimental Workflow: Synthesis and Crystallization

The following diagram outlines the standard workflow for the synthesis of terbium acetate hydrate crystals from a terbium oxide precursor.

Caption: Standard workflow for terbium acetate hydrate synthesis.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of terbium acetate tetrahydrate from terbium (III, IV) oxide.

Materials & Equipment:

-

Terbium (III, IV) Oxide (Tb₄O₇), high purity (99.9%+)

-

Glacial Acetic Acid (CH₃COOH)

-

High-purity deionized water

-

Glass beaker and Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Shallow crystallization dish

-

Filter paper (e.g., Whatman No. 1) and funnel

-

Spatula and weighing balance

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Procedure:

-

Prepare the Acetic Acid Solution:

-

Causality: Using a dilute acid is crucial. Concentrated acetic acid can cause the terbium acetate product to precipitate prematurely as a fine powder instead of forming well-defined crystals.

-

In a fume hood, prepare a 2 M acetic acid solution by carefully adding glacial acetic acid to deionized water. For example, to make 100 mL, add 11.5 mL of glacial acetic acid to ~80 mL of water and dilute to the final volume.

-

-

Reaction Stoichiometry:

-

Weigh out a specific amount of Tb₄O₇ (e.g., 5.0 g).

-

The reaction is: Tb₄O₇ + 12 CH₃COOH → 4 Tb(CH₃COO)₃ + 6 H₂O + ½ O₂.

-

Calculate the molar amount of Tb₄O₇ and determine the stoichiometric amount of acetic acid required. It is critical to use a slight excess of acetic acid (e.g., 5-10% molar excess) to ensure the complete dissolution of the oxide and to maintain a slightly acidic pH, which prevents hydrolysis of the product.[7]

-

-

Dissolution of Terbium Oxide:

-

Place the calculated volume of 2 M acetic acid in a beaker with a magnetic stir bar.

-

Begin stirring and gently heat the solution to approximately 50-60°C. Do not boil.

-

Slowly add the Tb₄O₇ powder to the warm, stirring acid in small portions.

-

Continue stirring and maintaining the temperature until all the dark brown/black oxide has dissolved, resulting in a clear, colorless, or very pale solution. This may take 1-2 hours.

-

-

Purification by Filtration:

-

If any particulate matter remains, perform a hot gravity filtration on the solution to remove any unreacted oxide or insoluble impurities. This step is vital for obtaining high-purity crystals.

-

-

Crystallization:

-

Transfer the clear, warm filtrate to a shallow crystallization dish.

-

Cover the dish with perforated laboratory film (e.g., Parafilm® with small holes poked in it).

-

Causality: This covering prevents dust contamination while allowing for slow solvent evaporation. Slow evaporation is the key to growing larger, well-defined triclinic crystals.

-

Leave the dish undisturbed in a vibration-free location at room temperature for several days to a week.

-

-

Harvesting and Drying:

-

Once a significant crop of colorless crystals has formed, carefully decant the remaining mother liquor.

-

Optionally, wash the crystals very briefly with a minimal amount of ice-cold deionized water to remove any residual acetic acid.

-

Gently pat the crystals dry with filter paper and allow them to air-dry completely at room temperature. Do not heat the crystals, as this can drive off the water of hydration.[8]

-

Characterization and Quality Control

Validation of the synthesized product is essential. The following techniques provide a self-validating system to confirm the identity and purity of the terbium acetate hydrate crystals.

Physical and Chemical Properties

| Property | Expected Value/Observation |

| Chemical Formula | Tb(CH₃CO₂)₃ · 4H₂O[1] |

| Molecular Weight | ~408.13 g/mol (for tetrahydrate)[1] |

| Appearance | Colorless to white solid, forms triclinic crystals. |

| Solubility | Readily soluble in water, sparingly soluble in ethanol. |

| Fluorescence | Exhibits a strong, characteristic green fluorescence under UV light (254 nm or 365 nm).[8] |

Spectroscopic and Thermal Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expect to see strong asymmetric and symmetric carboxylate (COO⁻) stretching bands, typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. A broad absorption band around 3200-3500 cm⁻¹ indicates the O-H stretching of the water of hydration.

-

Thermogravimetric Analysis (TGA): TGA is a powerful tool for confirming the hydration state and decomposition pathway.[9]

-

Dehydration: The tetrahydrate is expected to lose its water molecules starting around 60°C, with the anhydrous form being stable by 180°C.[8] This weight loss should correspond to the calculated mass of four water molecules.

-

Decomposition: The anhydrous terbium acetate begins to decompose above 220°C, ultimately forming terbium oxide at temperatures around 650°C.[8] The final residual mass should correspond to that of terbium oxide (Tb₄O₇).

-

The following diagram illustrates the expected thermal decomposition pathway.

Caption: Thermal decomposition pathway of Terbium Acetate Tetrahydrate.

Conclusion

The synthesis of terbium acetate hydrate crystals via the aqueous acid-base reaction of terbium oxide and acetic acid is a reliable and accessible method for producing high-quality material suitable for a wide range of advanced applications. The key to success lies in the careful control of reagent concentration, the strategic choice of precursor, and the deliberate practice of slow crystallization to achieve well-formed crystals. The subsequent characterization through TGA and FTIR provides robust validation of the final product, ensuring its suitability for further research and development in fields from materials science to photonics.

References

- Grokipedia. (2026). Terbium acetate.

- Sigma-Aldrich. (n.d.). Terbium(III) acetate 99.9 trace metals.

- Heeger Materials Inc. (n.d.). Terbium Metal and Compounds.

- Wikipedia. (n.d.). Terbium acetate.

- Smolecule. (n.d.). Buy Terbium acetate hydrate | 16922-07-9.

- Sciencemadness Wiki. (2017). Terbium acetate.

- PubChem. (n.d.). Terbium acetate hydrate | C6H11O7Tb | CID 19013755.

- Benchchem. (n.d.). Application Notes and Protocols for Preparing a Stable Lanthanum(III) Acetate Solution.

- Africa Research Connects. (n.d.). Thermal genesis, characterization, and electrical conductivity measurements of terbium oxide catalyst obtained from terbium acetate.

- Ereztech. (n.d.). Terbium(III) acetate hydrate.

- Guidechem. (n.d.). Terbium acetate hydrate 100587-92-6 wiki.

- Wikipedia. (n.d.). Terbium.

- Wikipedia. (n.d.). Lanthanum acetate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. guidechem.com [guidechem.com]

- 3. Terbium - Wikipedia [en.wikipedia.org]

- 4. 酢酸テルビウム(III) 水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy Terbium acetate hydrate | 16922-07-9 [smolecule.com]

- 6. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Terbium acetate - Wikipedia [en.wikipedia.org]

- 9. africaresearchconnects.com [africaresearchconnects.com]

Terbium Acetate Hydrate: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of terbium acetate hydrate (Tb(CH₃COO)₃·xH₂O), a compound of significant interest in materials science, particularly for the synthesis of phosphors and other luminescent materials. While direct quantitative solubility data is not extensively available in peer-reviewed literature, this document consolidates existing qualitative information, outlines a robust theoretical framework based on the behavior of lanthanide salts, and provides detailed experimental protocols for researchers to precisely determine its solubility in various aqueous and organic solvent systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the dissolution properties of this versatile terbium salt.

Introduction: The Significance of Terbium Acetate Hydrate Solubility

Terbium acetate hydrate serves as a crucial precursor in the synthesis of a variety of advanced materials. Its utility is often predicated on its dissolution in a suitable solvent to enable homogeneous reactions and controlled crystallization or precipitation. Understanding its solubility is therefore paramount for optimizing synthetic routes, controlling particle size and morphology, and ensuring the purity of the final products. Terbium(III) acetate hydrate is a white, crystalline solid that is known to be soluble in water.[1][2][3][4] The hydrated form, typically a tetrahydrate, is a common commercial product.[1][2][5] This guide will delve into the theoretical underpinnings of its solubility, provide qualitative insights, and equip the reader with the methodologies to quantify its solubility in their specific applications.

Theoretical Framework: Understanding the Solubility of Lanthanide Salts

The solubility of lanthanide salts, including terbium acetate hydrate, is governed by a delicate balance between the lattice energy of the solid and the solvation energy of the ions in a particular solvent.

Aqueous Solubility

In water, a highly polar protic solvent, the dissolution process involves the hydration of the Tb³⁺ and acetate (CH₃COO⁻) ions. The strong ion-dipole interactions between the terbium cation and the negative end of the water dipole (oxygen), and between the acetate anion and the positive end of the water dipole (hydrogen), must overcome the ionic forces holding the crystal lattice together. Generally, lanthanide acetates are considered to be moderately to readily soluble in water.[1][2][6][7]

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with the ionic components of the salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a significant dipole moment. Terbium acetate hydrate is reported to be slightly soluble in ethanol. The lower solubility compared to water can be attributed to the weaker ion-dipole interactions and the presence of the nonpolar alkyl chain in the alcohol molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but lack acidic protons. They are generally good at solvating cations through their negatively charged oxygen or nitrogen atoms. While specific data for terbium acetate is scarce, lanthanide salts can exhibit appreciable solubility in these solvents, particularly DMSO and DMF, which are known for their ability to dissolve a wide range of inorganic salts.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the solvation energies for ions are very low, as these solvents can only offer weak van der Waals interactions. Consequently, ionic compounds like terbium acetate hydrate are expected to be virtually insoluble in nonpolar solvents.

The following diagram illustrates the key factors influencing the dissolution of terbium acetate hydrate.

Caption: Factors governing the dissolution of terbium acetate hydrate.

Qualitative and Predicted Solubility Profile

While quantitative data is limited, a qualitative and predictive solubility profile for terbium acetate hydrate can be compiled based on available information and chemical principles.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble to Moderately Soluble[1][2] | High polarity and strong hydrogen bonding capacity lead to effective solvation of Tb³⁺ and acetate ions. |

| Methanol, Ethanol | Slightly Soluble | Lower polarity and steric hindrance from the alkyl group compared to water result in reduced solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | High dipole moments and strong cation-solvating ability suggest good solubility. |

| Acetone | Likely Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely less than in DMSO or DMF. | |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of significant dipole moment and inability to form strong interactions with ions prevent dissolution. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following sections detail the methodologies for preparing the compound and accurately measuring its solubility.

Synthesis and Characterization of Terbium Acetate Hydrate

A common method for synthesizing terbium acetate hydrate involves the reaction of terbium(III) oxide with acetic acid.

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a stoichiometric excess of glacial acetic acid to terbium(III) oxide (Tb₄O₇). The use of a slight excess of acid ensures complete conversion of the oxide.

-

Reaction: Gently heat the mixture to reflux with continuous stirring. The reaction is complete when the terbium oxide has fully dissolved, resulting in a clear, colorless solution.

-

Crystallization: Cool the solution to room temperature and then further in an ice bath to induce crystallization of terbium acetate hydrate.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with small portions of ice-cold deionized water to remove excess acetic acid, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

-

Drying: Dry the crystals under vacuum at a low temperature (e.g., 60 °C) to remove residual solvent and obtain the hydrated salt.[5][8] It is important to avoid excessive heating, as the tetrahydrate can start to lose water of hydration above 60 °C and begins to decompose at 220 °C.[5][8]

-

Characterization: Confirm the identity and purity of the synthesized terbium acetate hydrate using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the acetate functional groups and thermogravimetric analysis (TGA) to determine the number of water molecules of hydration.

General Protocol for Solubility Measurement (Equilibrium Method)

The equilibrium solubility method, also known as the shake-flask method, is a reliable technique for determining the solubility of a compound at a specific temperature.

Caption: Experimental workflow for the determination of solubility.

Detailed Steps:

-

Preparation: Add an excess amount of finely ground terbium acetate hydrate to a series of sealed vials containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature bath or incubator with continuous agitation (e.g., on an orbital shaker). The time required to reach equilibrium can vary and should be determined empirically (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding disturbance of the solid phase.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or other compatible material) to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Determine the concentration of terbium in the diluted solution using one of the analytical techniques described in the following section.

-

Calculation: Calculate the solubility of terbium acetate hydrate in the original solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Analytical Techniques for Terbium Quantification

Accurate determination of the terbium concentration in the saturated solution is the cornerstone of a reliable solubility measurement. Several instrumental techniques are well-suited for this purpose.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and widely used technique for elemental analysis.[9][10][11]

-

Principle: A solution containing terbium is introduced into a high-temperature argon plasma, which excites the terbium atoms. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of terbium in the sample.

-

Advantages: High sensitivity (typically ppm to ppb range), excellent accuracy, and the ability to perform multi-element analysis if required.

-

Considerations: Spectral interferences from other elements in the matrix can occur, but modern ICP-OES instruments have effective methods for correction. A calibration curve prepared from certified terbium standards is essential for accurate quantification.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers even higher sensitivity than ICP-OES.[12][13]

-

Principle: Similar to ICP-OES, the sample is introduced into an argon plasma, but in this case, the plasma ionizes the terbium atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions of a specific mass, which is proportional to the concentration.

-

Advantages: Extremely high sensitivity (ppb to ppt range), making it ideal for determining very low solubilities.

-

Considerations: Isobaric interferences (ions of other elements with the same mass) can be a challenge, but these can be mitigated using collision/reaction cells. Like ICP-OES, it requires careful calibration with certified standards.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be a simpler and more accessible method for terbium quantification.[14][15]

-

Principle: Terbium(III) ions in solution exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species.

-

Advantages: The instrumentation is widely available and relatively inexpensive. The method is non-destructive.

-

Considerations: The molar absorptivity of terbium(III) is relatively low, leading to lower sensitivity compared to ICP techniques. This method is best suited for determining higher solubilities. The presence of other absorbing species in the solution can cause interference. A calibration curve must be prepared.

Fluorescence Spectroscopy

The strong luminescent properties of terbium(III) make fluorescence spectroscopy a highly sensitive and specific detection method.[16][17][18][19][20]

-

Principle: Terbium(III) ions can be excited by UV light, leading to a characteristic green fluorescence with sharp emission bands. The intensity of this fluorescence is proportional to the terbium concentration. The fluorescence can be significantly enhanced by the formation of complexes with organic ligands (sensitizers).

-

Advantages: Very high sensitivity and selectivity. The characteristic emission spectrum of terbium provides a high degree of specificity.

-

Considerations: The fluorescence intensity can be affected by pH, the presence of quenching agents, and the solvent environment. For quantitative analysis, a calibration curve is necessary.

The choice of analytical technique will depend on the expected solubility range, the required level of accuracy, and the instrumentation available to the researcher.

Conclusion

References

-

Grokipedia. (2026, January 7). Terbium acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Terbium acetate. Retrieved from [Link]

-

Sciencemadness Wiki. (2017, December 11). Terbium acetate. Retrieved from [Link]

-

American Elements. (n.d.). Terbium(III) Acetate Tetrahydrate. Retrieved from [Link]

- Krajňák, D., et al. (2020). Terbium Excitation Spectroscopy as a Detection Method for Chromatographic Separation of Lanthanide-Binding Biomolecules. ACS Omega.

-

American Elements. (n.d.). Enhanced fluorescence of terbium with thiabendazole and application in determining trace... Retrieved from [Link]

- Krajňák, D., et al. (2020). Terbium Excitation Spectroscopy as a Detection Method for Chromatographic Separation of Lanthanide-Binding Biomolecules. PMC.

-

Wikipedia. (n.d.). Terbium compounds. Retrieved from [Link]

- Fassel, V. A., & Heidel, R. H. (n.d.).

-

africaresearchconnects.com. (n.d.). Thermal genesis, characterization, and electrical conductivity measurements of terbium oxide catalyst obtained from terbium acetate. Retrieved from [Link]

- ResearchGate. (n.d.). An Experimental Study of the Solubility of Rare Earth Chloride Salts (La, Nd, Er)

- Semantic Scholar. (2021, June 9). Terbium(III) as a Fluorescent Probe for Molecular Detection of Ascorbic Acid.

-

Wikipedia. (n.d.). Ytterbium(III) acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Lanthanum acetate. Retrieved from [Link]

- ResearchGate. (n.d.). UV–Vis absorption spectra of 0.004 M Tb(III) in 0.

- Santa Cruz Biotechnology. (n.d.). Terbium(III)

-

Ereztech. (n.d.). Terbium(III) acetate hydrate. Retrieved from [Link]

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- SciELO. (n.d.).

-

Wikipedia. (n.d.). Solubility table. Retrieved from [Link]

- HathiTrust Digital Library. (n.d.).

- ResearchGate. (n.d.). Diffuse reflectance UV-vis spectra of 1 and terbium(III)

- CHM1020L Online Manual. (n.d.). Procedure.

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

- Heeger Materials. (n.d.). Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer.

-

Technology Networks. (2023, December 18). ICP Chemistry, ICP-OES Analysis, Strengths and Limitations. Retrieved from [Link]

- U.S. Food & Drug Administration. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry).

-

YouTube. (2024, November 12). Elemental Analysis:ICP OES and ICP MS. Retrieved from [Link]

- ResearchGate. (2017, March 22). In which solvent I can dissolve Lanthanum(III)

-

ProChem, Inc. (n.d.). Terbium (III) Acetate Hydrate. Retrieved from [Link]

-

chemeurope.com. (n.d.). Solubility table. Retrieved from [Link]

- ResearchGate. (2025, August 5). Chemical controls on the solubility, speciation and mobility of lanthanum at near surface conditions: A geochemical modeling study.

- ACS Publications. (2024, August 1). Fast Method to Determine Solubility Products of Sparingly Soluble Salts by Combining Titration Experiments and Thermodynamic Modeling...

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. Terbium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 5. Terbium acetate - Wikipedia [en.wikipedia.org]

- 6. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 7. Lanthanum Acetate Hydrate Crystal, La(O2C2H3)3.xH2O Manufacturer [attelements.com]

- 8. Terbium compounds - Wikipedia [en.wikipedia.org]

- 9. ICP-OES Explained: Applications, Setup and Limits | Technology Networks [technologynetworks.com]

- 10. s27415.pcdn.co [s27415.pcdn.co]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct Determination of Rare Earth Impurities in High-Purity Terbium Oxide with the NexION 1100 [perkinelmer.com]

- 14. researchgate.net [researchgate.net]

- 15. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanelements.com [americanelements.com]

- 18. Terbium Excitation Spectroscopy as a Detection Method for Chromatographic Separation of Lanthanide-Binding Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Magnetic properties of Terbium (III) acetate hydrate

An In-Depth Technical Guide to the Magnetic Properties of Terbium (III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the magnetic characteristics of Terbium (III) acetate hydrate, a material of significant interest in the development of novel magnetic resonance imaging (MRI) contrast agents, molecular magnets, and advanced materials. We will dissect the theoretical underpinnings of its magnetic behavior, detail rigorous experimental protocols for its characterization, and present the data in a clear, actionable format.

Theoretical Framework: The Origin of Magnetism in Terbium (III)

The profound magnetic properties of the Terbium (III) ion (Tb³⁺) originate from its unique electronic configuration, [Xe] 4f⁸. Unlike transition metals where d-orbital electrons' magnetic moments are often quenched by ligand fields, the 4f electrons of lanthanides are well-shielded by the outer 5s and 5p electrons. This shielding preserves the strong spin-orbit coupling, a crucial interaction for understanding their magnetic behavior.

The total magnetic moment (J) is therefore a combination of the total orbital angular momentum (L) and the total spin angular momentum (S). For Tb³⁺ (4f⁸), the ground state is determined by Hund's rules to be ⁷F₆. This notation indicates a spin multiplicity (2S+1) of 7 (S=3) and a total orbital angular momentum (L=3), resulting in a total angular momentum J = L+S = 6.

The theoretical magnetic moment for a free Tb³⁺ ion can be calculated using the Landé g-factor (g_J):

g_J = 1 + [J(J+1) + S(S+1) - L(L+1)] / [2J(J+1)]

For Tb³⁺, this yields a g_J of 3/2. The effective magnetic moment (μ_eff) is then given by:

μ_eff = g_J * √[J(J+1)] μ_B

This calculation predicts a theoretical magnetic moment of approximately 9.72 Bohr magnetons (μ_B) for the free Terbium (III) ion, one of the highest among the lanthanide series. The acetate and water ligands in Terbium (III) acetate hydrate create a crystal field environment that can lead to a splitting of the J=6 ground state, influencing the observed magnetic properties, particularly at low temperatures.

Experimental Characterization of Magnetic Properties

To empirically determine the magnetic properties of Terbium (III) acetate hydrate, a combination of direct current (DC) and alternating current (AC) magnetic susceptibility measurements are essential. These are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

DC Magnetic Susceptibility

This measurement probes the static magnetic response of the material as a function of temperature and applied magnetic field.

Experimental Protocol: DC Magnetic Susceptibility Measurement

-

Sample Preparation: A precisely weighed sample (typically 10-20 mg) of crystalline Terbium (III) acetate hydrate is loaded into a gelatin capsule or a calibrated sample holder. The sample should be handled in a controlled environment to prevent changes in hydration.

-

Mounting: The sample holder is mounted onto the SQUID probe.

-

Centering: The sample is centered within the SQUID's detection coils to ensure maximum signal and accuracy.

-

Zero-Field-Cooled (ZFC) Measurement:

-

The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly increased (e.g., from 2 K to 300 K).

-

-

Field-Cooled (FC) Measurement:

-

The sample is cooled from room temperature to the lowest desired temperature in the presence of the same DC magnetic field used for the ZFC measurement.

-

The magnetic moment is measured as the temperature is increased under the same field.

-

Data Analysis and Interpretation

The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment. A plot of χ_MT versus T is particularly informative. For a simple paramagnetic system following the Curie Law, this plot should be a horizontal line. Deviations from this behavior can indicate magnetic ordering or crystal field effects. For Tb³⁺, a gradual decrease in χ_MT at lower temperatures is expected due to the thermal depopulation of the crystal field-split sublevels of the ⁷F₆ ground state.

Diagram: DC Magnetic Measurement Workflow

Caption: Workflow for DC magnetic susceptibility measurement.

AC Magnetic Susceptibility

AC measurements are crucial for probing the dynamic magnetic behavior, such as slow magnetic relaxation, which is characteristic of Single-Molecule Magnets (SMMs). Many lanthanide complexes exhibit this behavior.

Experimental Protocol: AC Magnetic Susceptibility Measurement

-

Setup: The sample remains centered in the SQUID magnetometer.

-

Frequency and Temperature Sweep:

-

An oscillating AC magnetic field (typically with a small amplitude, e.g., 1-5 Oe) is applied at various frequencies (e.g., 1 Hz to 1500 Hz).

-

The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature.

-

-

Data Acquisition: The temperature is swept, and at each stable temperature point, the susceptibility is measured across the range of specified frequencies.

Data Analysis and Interpretation

A non-zero out-of-phase (χ'') signal indicates the presence of slow magnetic relaxation. The peak of the χ'' signal at a given frequency corresponds to a temperature where the relaxation rate of the magnetic moment is comparable to the AC frequency. The presence of frequency-dependent χ' and χ'' signals is a hallmark of SMM behavior. This data can be used to construct an Arrhenius plot to determine the effective energy barrier for the reversal of magnetization (U_eff).

Diagram: AC Magnetic Measurement Logic

Thermal decomposition behavior of Terbium acetate hydrate

An In-depth Technical Guide to the Thermal Decomposition Behavior of Terbium Acetate Hydrate

Introduction

Terbium(III) acetate hydrate (Tb(CH₃CO₂)₃ · xH₂O) is a crystalline compound of significant interest in materials science.[1] Due to the unique luminescent and magnetic properties of the terbium ion, this compound serves as a critical precursor for synthesizing a variety of advanced materials. Its applications range from being an activator for green phosphors in display technologies to a dopant in solid-state devices and a key component in magneto-optic materials.[1] The controlled synthesis of these materials, particularly terbium oxides, via thermal decomposition necessitates a thorough understanding of the acetate precursor's behavior upon heating.

This technical guide provides a comprehensive analysis of the multi-stage thermal decomposition pathway of terbium acetate hydrate. As a senior application scientist, the focus is not merely on the "what" but the "why"—elucidating the causal relationships behind the observed transitions. We will explore the experimental methodologies used for characterization, detail the sequence of chemical transformations from the hydrated salt to the final oxide product, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals engaged in material synthesis and characterization.

Physicochemical Properties of Terbium Acetate Hydrate

Terbium(III) acetate hydrate is typically a white to off-white crystalline solid.[1] It is most commonly found as a tetrahydrate, with the chemical formula Tb(CH₃CO₂)₃ · 4H₂O.[1] The compound is moderately soluble in water and is known for its bright green fluorescence when exposed to ultraviolet light, a characteristic feature of the Tb³⁺ ion. Its primary utility lies in its role as a precursor, where heating it under controlled conditions initiates a series of decomposition reactions to yield high-purity terbium oxide.[2]

Experimental Methodologies for Thermal Analysis

To investigate the thermal decomposition of a compound like terbium acetate hydrate, a suite of analytical techniques is employed to track changes in mass, structure, and thermal energy as a function of temperature.

Core Techniques Explained

-

Thermogravimetric Analysis (TGA): This is the cornerstone of decomposition studies. TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] It provides quantitative data on mass loss events, such as the release of water (dehydration) or gaseous decomposition products (e.g., CO₂, acetone).[4] The choice of atmosphere (e.g., inert nitrogen or reactive air) is critical, as it can influence the decomposition pathway and final products.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques are run concurrently with TGA. DTA measures the temperature difference between the sample and an inert reference, while DSC measures the heat flow required to maintain the sample at the same temperature as the reference. Both identify whether a physical or chemical change is endothermic (absorbs heat, e.g., dehydration, melting) or exothermic (releases heat, e.g., oxidation, some decompositions).

-

X-ray Diffraction (XRD): XRD is indispensable for identifying the crystalline phases of the solid material at different stages of decomposition. By heating the sample to a specific temperature, holding it there, and then analyzing it with XRD, one can identify the crystal structure of intermediates and the final product, confirming the chemical transformations.[2]

-

Infrared Spectroscopy (IR): IR spectroscopy probes the chemical bonds within a sample. By analyzing the IR spectra of residues at various temperatures, one can track the disappearance of bonds associated with water and the acetate group and the appearance of new bonds corresponding to intermediates (like carbonates) and the final metal oxide.[2]

Generalized Experimental Protocol

A self-validating thermal analysis experiment involves a systematic approach to ensure data integrity and reproducibility.

-

Sample Preparation: A small, precisely weighed amount of terbium acetate hydrate (typically 5-15 mg) is placed into an inert crucible (e.g., alumina or platinum).[3]

-

Instrument Setup: The TGA-DTA/DSC instrument is purged with the desired gas (e.g., air or N₂) at a controlled flow rate (e.g., 60 mL/min) to establish a stable baseline.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 10-20 °C/min).[5] A slow heating rate is often chosen to ensure clear separation of consecutive thermal events.

-

Data Acquisition: The instrument records mass loss (TGA), differential temperature or heat flow (DTA/DSC), and temperature simultaneously.

-

Product Characterization: To identify intermediates and final products, separate experiments are run where the heating is stopped at key temperatures corresponding to the end of a major decomposition step. The resulting solid residues are then rapidly cooled and analyzed using ex-situ techniques like XRD and IR spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for thermal analysis of Terbium Acetate Hydrate.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of terbium acetate hydrate in an air atmosphere is a sequential process that can be delineated into three primary stages: dehydration, decomposition of the anhydrous salt into an intermediate, and the final conversion to terbium oxide.

Stage 1: Dehydration

The initial mass loss observed upon heating corresponds to the release of water of hydration. For terbium acetate tetrahydrate, this process typically occurs in one or two steps at relatively low temperatures. Studies indicate that the water molecules are lost below 150-180°C.[2][6][7] The process begins with the loss of weakly bound water molecules at temperatures as low as 60°C, followed by the release of more strongly coordinated water to form the anhydrous Tb(CH₃CO₂)₃.[6][8] This stage is characterized by a significant endothermic peak in the DTA/DSC curve, as energy is required to break the bonds holding the water molecules in the crystal lattice.

-

Reaction: Tb(CH₃CO₂)₃·4H₂O(s) → Tb(CH₃CO₂)₃(s) + 4H₂O(g)

Stage 2: Decomposition of Anhydrous Terbium Acetate

Once dehydrated, the anhydrous terbium acetate remains stable for a short temperature interval before a more complex decomposition begins. This phase typically occurs in the range of 300-550°C.[2][7] The acetate ligands decompose, releasing a mixture of volatile organic products, primarily acetone and carbon dioxide. This decomposition is often not a direct conversion to the oxide but proceeds through an intermediate species. For lanthanide acetates, this intermediate is commonly an oxycarbonate.

The formation of terbium oxycarbonate (Tb₂O₂CO₃) is a chemically plausible intermediate step. The decomposition of the acetate ligands leaves a mixture of terbium oxide and residual carbon, which reacts to form the more stable oxycarbonate before further decomposition.

-

Reaction: 2Tb(CH₃CO₂)₃(s) + 8O₂(g) → Tb₂O₂CO₃(s) + 5CO₂(g) + 9H₂O(g)

Stage 3: Formation of the Final Oxide

The final stage involves the decomposition of the terbium oxycarbonate intermediate to the stable terbium oxide. This step occurs at higher temperatures, with the final product, terbium(III,IV) oxide (Tb₄O₇), being formed by approximately 650°C.[6][8] The formation of the mixed-valence Tb₄O₇ (which contains both Tb³⁺ and Tb⁴⁺) is characteristic for terbium when heated in an oxidizing atmosphere like air.[2][7] The presence of the Tb³⁺-Tb⁴⁺ redox couple is noted to enhance the electrical conductivity of the final material.[7]

-

Reaction: 2Tb₂O₂CO₃(s) + O₂(g) → Tb₄O₇(s) + 2CO₂(g)

Decomposition Pathway Diagram

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. scielo.br [scielo.br]

- 6. Terbium acetate - Wikipedia [en.wikipedia.org]

- 7. sci-hub.box [sci-hub.box]

- 8. Terbium compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Terbium (III) Acetate Hydrate: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of Terbium (III) Acetate Hydrate, a key precursor material in advanced materials science. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its practical applications and the scientific principles that govern its use. We will explore its fundamental properties, synthesis pathways, critical applications, and the necessary safety protocols for its handling, ensuring a self-validating framework for its use in research and development.

Core Compound Identification and Physicochemical Properties

Terbium (III) acetate hydrate is a white, crystalline rare-earth salt that serves as a vital source of terbium ions (Tb³⁺) for various high-technology applications. Its utility is fundamentally linked to the unique luminescent and magnetic properties of terbium.

The compound's general formula is Tb(CH₃CO₂)₃ · xH₂O, indicating that it is a hydrated salt, with the degree of hydration (x) potentially varying.[1] The tetrahydrate is a common form.[1] For consistency in experimental design, it is crucial to procure the material from a reliable supplier and refer to the lot-specific Certificate of Analysis for the precise molecular weight and purity.

Table 1: Key Physicochemical Properties of Terbium (III) Acetate Hydrate

| Property | Value | Source(s) |

| CAS Number | 100587-92-6 | [2][3] |

| EC Number | 247-065-3 | |

| Molecular Formula | Tb(C₂H₃O₂)₃ · xH₂O | [4] |

| Molecular Weight | 336.06 g/mol (anhydrous basis) | [5] |

| Appearance | White to off-white crystalline solid or powder | [1][2][4] |

| Solubility | Soluble in water; slightly soluble in ethanol | [6] |

| Key Characteristic | Exhibits bright green fluorescence under UV light |

The choice of an acetate salt as a terbium precursor is a deliberate one. Acetates are excellent for producing ultra-high purity compounds and serve as superior precursors for nanoscale materials.[7] The organic acetate ligand decomposes cleanly upon heating, yielding terbium oxide, a critical material for phosphors and catalysts, without introducing contaminants that halides or nitrates might.[7][8]

Synthesis and Thermal Decomposition Pathway

Understanding the synthesis and subsequent decomposition of terbium acetate is fundamental to its application.

General Synthesis Protocol

From an experimental standpoint, terbium acetate hydrate is typically prepared through a straightforward acid-base reaction. This method's elegance lies in its simplicity and high yield.

Workflow: Synthesis of Terbium (III) Acetate Hydrate

Caption: General workflow for lab-scale synthesis of terbium acetate hydrate.

Experimental Causality : The use of dilute acetic acid is critical; overly concentrated acid will cause the product to precipitate out prematurely. The reaction involves dissolving a basic terbium salt like terbium(III) oxide or carbonate in the acid. The subsequent slow evaporation of the aqueous solution allows for the formation of well-defined crystals.

Thermal Decomposition

A primary application of terbium acetate is as a precursor to terbium oxides via thermal decomposition.[1] This process is advantageous because the byproducts—carbon dioxide, carbon monoxide, and water—are volatile and easily removed, leading to a high-purity oxide product.[9]

The tetrahydrate begins to lose its water of hydration around 60 °C. The anhydrous salt is obtained by 180 °C and begins to decompose at 220 °C, with complete conversion to terbium oxide (typically Tb₄O₇, a mixed-valence oxide) occurring around 650 °C.[8]

Diagram: Thermal Decomposition Pathway

Caption: Thermal decomposition stages of terbium acetate tetrahydrate.

Key Applications in Materials Science

The utility of terbium acetate hydrate stems from its role as a reliable source of Tb³⁺ ions, which are renowned for their sharp, green photoluminescence.

Precursor for Green Phosphors

Expertise & Experience : Terbium is a critical dopant for producing the green phosphors essential for trichromatic lighting and display technologies.[1][7] Its sharp emission peak around 545 nm is ideal for this purpose. Terbium acetate is an excellent precursor for incorporating terbium into a host matrix (e.g., yttrium aluminum garnet, YAG) via sol-gel or co-precipitation methods. The acetate ensures homogeneous mixing at the molecular level before calcination, which is key to achieving high quantum efficiency in the final phosphor.

Synthesis of Nanomaterials and Catalysts

Terbium acetate is used to synthesize terbium-containing nanomaterials. For instance, thermal decomposition can be controlled to produce terbium oxide nanoparticles with specific sizes and morphologies for catalytic applications. It also serves as a dopant for materials like zinc oxide (ZnO) nanoparticles, enhancing their electro-optic and magnetic properties for use in advanced devices.

Protocol: Synthesis of Terbium Oxide Catalyst via Thermal Genesis

This protocol is adapted from the principles described in the literature.

-

Weighing : Accurately weigh 5.0 g of Terbium (III) acetate hydrate (purity ≥99.9%) into a high-purity alumina crucible. Causality: An alumina crucible is chosen for its high thermal stability and chemical inertness at the required calcination temperatures.

-

Drying : Place the crucible in a furnace and heat at 120 °C for 2 hours. Causality: This step ensures the complete removal of hydrated water, preventing uncontrolled reactions during high-temperature decomposition.

-

Calcination : Increase the furnace temperature to 700 °C at a ramp rate of 5 °C/min. Hold at 700 °C for 4 hours. Causality: A slow ramp rate prevents structural defects in the resulting oxide. The 700 °C hold ensures complete conversion from the acetate to the stable oxide phase.

-

Cooling : Allow the furnace to cool naturally to room temperature.

-

Collection : The resulting fine, pale powder is terbium oxide (Tb₄O₇). It should be stored in a desiccator to prevent moisture absorption.

Sol-Gel Precursor for Thin Films

The compound is used as a sol-gel precursor to prepare doped thin films, such as lead zirconate titanate (PZT), where terbium doping can enhance ferroelectric properties.

Safety, Handling, and Storage